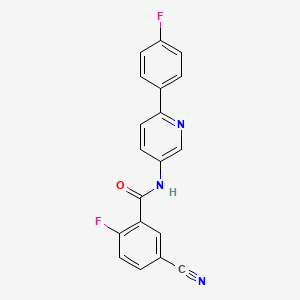
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is a complex organic compound with a molecular formula of C19H11F2N3O This compound is notable for its unique structure, which includes a cyano group, a fluorine atom, and a pyridinyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
- Step 1: Formation of Intermediate Compounds:
- The initial step involves the preparation of intermediate compounds through reactions such as hydroboration and transmetalation.
- Reagents: Boronic acids or esters, palladium catalysts, and bases.
- Conditions: Mild temperatures and inert atmospheres.
- Step 2: Coupling Reaction:
- The intermediate compounds undergo a coupling reaction to form the desired product.
- Reagents: Palladium catalysts, bases, and solvents such as toluene or ethanol.
- Conditions: Mild temperatures and inert atmospheres.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Acidic or basic environments.
- Major Products: Oxidized derivatives with altered functional groups.
- Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Mild temperatures and inert atmospheres.
- Major Products: Reduced derivatives with altered functional groups.
- Substitution:
- Reagents: Nucleophiles or electrophiles.
- Conditions: Varying temperatures and solvents.
- Major Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its activity against various biological targets.
- Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-formylfuran-5-boronic acid
Uniqueness: 5-Cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C19H11F2N3O |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
5-cyano-2-fluoro-N-[6-(4-fluorophenyl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H11F2N3O/c20-14-4-2-13(3-5-14)18-8-6-15(11-23-18)24-19(25)16-9-12(10-22)1-7-17(16)21/h1-9,11H,(H,24,25) |
Clé InChI |
AEFBHHOMHOBMRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


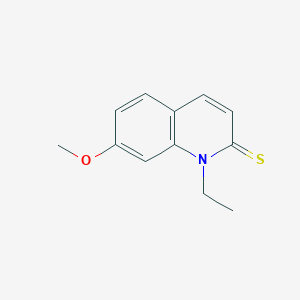

![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
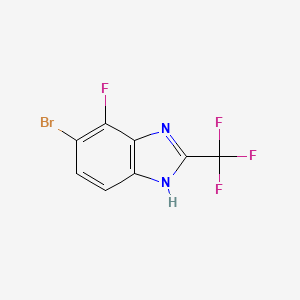
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
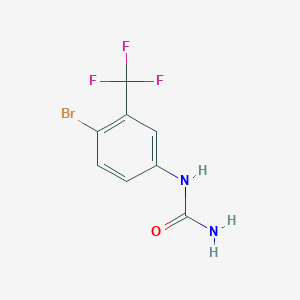
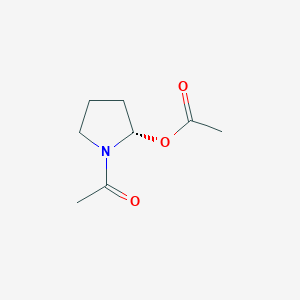

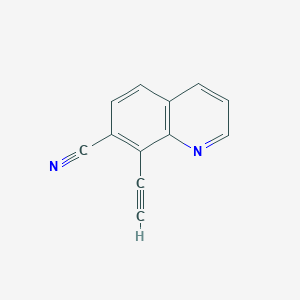
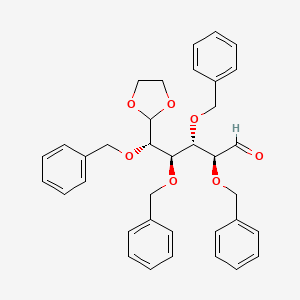
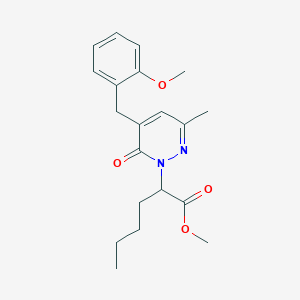

![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)

